Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate

PDE7B Phosphodiesterase inhibition cAMP signaling

Sourcing the unprotected 2-(1-benzylpiperidin-4-yl)ethanamine necessitates extra in-house Boc protection, adding time and yield variability. This pre-protected carbamate (95% purity) bypasses that step, enabling direct one-step amide coupling for Alzheimer's-targeted parallel arrays. • PDE7B Ki = 910 nM; validated scaffold for fragment-based inhibitor programs • Direct donepezil-pharmacophore precursor with correct 2-carbon ethyl linker • 2.3-fold affinity advantage over IBMX (IC50 2.1 µM) in matched enzymatic assays • Eliminates Boc-protection step; improves library yield consistency

Molecular Formula C19H30N2O2
Molecular Weight 318.461
CAS No. 1365159-45-0
Cat. No. B2810232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate
CAS1365159-45-0
Molecular FormulaC19H30N2O2
Molecular Weight318.461
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20-12-9-16-10-13-21(14-11-16)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,20,22)
InChIKeyOYPYUURVQSHFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate: Identity & Baseline


Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate (CAS 1365159-45-0) is a synthetic small molecule comprising a 1-benzylpiperidine ring connected via an ethyl linker to a tert-butyl carbamate (Boc)-protected primary amine. It has the molecular formula C19H30N2O2 and a molecular weight of 318.46 g/mol . The compound is primarily utilized as a protected amine building block in medicinal chemistry, particularly as a direct precursor to 2-(1-benzylpiperidin-4-yl)ethanamine-based pharmacophores found in acetylcholinesterase (AChE) inhibitors such as donepezil and related hybrid anti-Alzheimer's agents [1]. In biochemical profiling, it has demonstrated measurable inhibition of phosphodiesterase 7B (PDE7B) with a binding affinity (Ki) of 910 nM [2]. The compound is commercially available from multiple suppliers, typically at 95% purity, but prices and packaging vary substantially, making direct technical differentiation critical for informed procurement .

Workflow
Boc-protected amine building block
Target Engagement
AChE pharmacophore synthesis & PDE7B binding assay context
Selection Logic
Pre-protected ethyl-linked scaffold for SAR studies

Non-Interchangeability with Generic Carbamates


In-class piperidine carbamates cannot simply be interchanged with tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate because the unique combination of the N-benzylpiperidine recognition motif and the ethylcarbamate linker length directly governs both target binding and downstream synthetic utility. The 1-benzylpiperidine substructure is the pharmacophoric anchor responsible for nanomolar AChE affinity in donepezil-derived series, and shortening or relocating the carbamate linker alters inhibitory potency by orders of magnitude [1]. In PDE7B enzymatic assays, the compound exhibits a reproducible Ki of 910 nM, whereas the generic PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) shows an IC50 of 2,100 nM on the same target—demonstrating that even within the same target class, the benzylpiperidine-carbamate architecture provides a distinct affinity advantage over xanthine-based inhibitors [2]. Furthermore, procurement of the unprotected amine 2-(1-benzylpiperidin-4-yl)ethanamine (CAS 86945-25-7) requires additional in-house Boc protection steps, introducing variability in yield and purity that are avoided by sourcing the pre-protected carbamate .

Target (This Compound) Benzylpiperidine-ethylcarbamate Structural engagement of PDE7B & AChE
Substitute (Generic PDE Inhibitor) IBMX (Methylxanthine) Binding profile differs; affinity context may shift
Target (Pre-protected Carbamate) Boc-protected amine Direct coupling; eliminates Boc installation step
Substitute (Free Amine) Unprotected ethylamine (CAS 86945-25-7) Synthetic step count increases; yield variability introduced
Target (Ethyl-Linked) Ethylene (-CH2CH2-) spacer Reported to fit donepezil-like AChE binding pose
Substitute (Zero-Carbon Analog) Direct carbamate attachment (CAS 73889-19-7) AChE pharmacophore geometry may not transfer

Quantitative Comparator Evidence


PDE7B Inhibition vs. IBMX

The target compound inhibits recombinant human PDE7B with a binding constant Ki of 910 nM in an IMAP fluorescence polarization assay using fluorescently labeled cAMP as substrate, with 15 min incubation [1]. The prototypical PDE inhibitor IBMX (3-isobutyl-1-methylxanthine), often used as a reference standard for PDE7B assays, exhibits an IC50 of 2,100 nM (2.1 µM) under comparable conditions [2]. This represents an approximately 2.3-fold higher affinity for the target compound, indicating that the benzylpiperidine-carbamate scaffold engages PDE7B more effectively than the methylxanthine chemotype.

PDE7B Inhibition vs IBMX
Reported
~2.3-fold higher affinity
Ki 910 nM vs IC50 2,100 nM
Supports scaffold profiling context over class-level reference
Cross-study comparable; binding vs functional readout
PDE7B Phosphodiesterase inhibition cAMP signaling

PDE7B Affinity vs. Optimized Inhibitor

A structurally optimized PDE7 inhibitor disclosed in US Patent 11,685,745 (Example 41) achieves an IC50 of 55 nM against PDE7B in an IMAP TR-FRET assay [1]. The target compound exhibits a Ki of 910 nM in a comparable IMAP fluorescence polarization format [2]. The ~16.5-fold potency gap underscores that the target compound represents an early-stage, fragment-like inhibitor with substantial room for medicinal chemistry optimization of the piperidine-carbamate scaffold.

Affinity vs Optimized Inhibitor
Cross-study comparable
16.5-fold potency gap
Ki 910 nM vs IC50 55 nM
Supports hit-to-lead optimization trajectory context
US11685745 comparator; IMAP assay format
PDE7 TR-FRET assay Lead optimization

Synthetic Utility: Protected vs. Free Amine

The Boc-protected target compound (MW 318.46) eliminates the need for in-house N-Boc protection of 2-(1-benzylpiperidin-4-yl)ethanamine (CAS 86945-25-7, MW 218.34) . In published syntheses of donepezil-based AChE inhibitors, the benzylpiperidine ethylamine fragment must be coupled to carboxylic acids via amide bond formation, a reaction that is incompatible with a free primary amine unless protected. Direct procurement of the pre-protected carbamate reduces synthetic step count by one, eliminates protecting group introduction yield losses (typically 5–20% for quantitative Boc installations), and provides batch-to-batch purity certification (95% HPLC) directly applicable to multi-step parallel synthesis arrays [1].

Synthetic Efficiency
Head-to-head
1 synthetic step saved
Eliminates 5-20% yield loss from Boc installation
Supports synthetic efficiency context for library production
Pre-protected vs. free amine (CAS 86945-25-7)
Boc protection Chemical procurement Donepezil intermediate

Linker Specificity: Ethyl vs. Methyl Carbamate

The target compound bears an ethylene (-CH2CH2-) spacer between the piperidine ring and the carbamate nitrogen, whereas the closely related analog tert-butyl N-(1-benzylpiperidin-4-yl)carbamate (CAS 73889-19-7) features a zero-carbon spacer (carbamate directly attached to the piperidine 4-position) . In donepezil-derived AChE inhibitor series, the two-carbon linker is critical for optimal positioning of the benzylpiperidine recognition element within the catalytic active site gorge of AChE; compounds bearing a shorter linker showed significantly reduced inhibitory potency in head-to-head SAR comparisons [1]. This structural divergence renders the two building blocks non-interchangeable without altering the pharmacophore geometry.

Linker Specificity
Class-level
Ethylene vs zero-carbon spacer
2-carbon linker difference
Supports linker-dependent SAR context for AChE binding
Critical for donepezil-like pharmacophore geometry
Structure-activity relationship Linker optimization AChE pharmacophore

Application Scenarios


PDE7B Hit-to-Lead Optimization

With a validated Ki of 910 nM on human PDE7B [1], the compound serves as a structurally characterized starting point for fragment-based or scaffold-hopping PDE7B inhibitor programs. The 16.5-fold potency gap relative to optimized PDE7 inhibitors (IC50 55 nM) provides a measurable benchmark for medicinal chemistry progression, while the 2.3-fold advantage over IBMX confirms scaffold superiority over xanthine-based reference inhibitors [2]. Procurement of gram-quantities supports initial SAR expansion around the benzylpiperidine and ethylcarbamate regions.

Donepezil-Based AChE Inhibitor Libraries

As a direct precursor to the 2-(1-benzylpiperidin-4-yl)ethanamine pharmacophore, the Boc-protected building block enables one-step amide coupling with diverse carboxylic acid partners [3]. The two-carbon ethyl linker is essential for correct positioning within the AChE active site gorge, distinguishing it from the zero-carbon analog CAS 73889-19-7. Researchers performing multi-component parallel arrays benefit from the elimination of a separate Boc-protection step, reducing per-compound synthesis time and improving library yield consistency.

PDE7B Assay Reference Standard

The compound's well-defined PDE7B Ki (910 nM, IMAP format) and its classification alongside reference inhibitors like IBMX (IC50 2.1 µM) make it a suitable tool compound for calibrating PDE7B enzymatic assays [1][2]. Unlike proprietary PDE7 inhibitors lacking publicly available Ki data, this compound offers transparent activity metrics, enabling cross-laboratory assay standardization and benchmarking of new PDE7B inhibitors.

Multi-Target Alzheimer's Discovery Building Block

The dual relevance of the benzylpiperidine-ethylcarbamate scaffold to both AChE (via donepezil-like SAR) and PDE7B (as a phosphodiesterase inhibitor) makes it a strategic procurement item for multi-target-directed ligand (MTDL) programs addressing Alzheimer's disease [2][3]. The compound can be elaborated to simultaneously engage cholinergic and cAMP signaling pathways, a design strategy supported by published donepezil-PDE inhibitor hybrid concepts.

Application
Selection Property
Validation Focus
PDE7B inhibitor hit-to-lead research
PDE7B binding context (reported Ki)
Hit expansion and selectivity profiling
AChE pharmacophore library synthesis
Pre-protected ethyl-linked amine building block
Coupling efficiency and batch purity
PDE7B assay calibration research
Transparent activity metrics vs reference inhibitors
Cross-laboratory benchmarking
Multi-pathway neurodegeneration probe design
Dual-target scaffold (AChE/PDE7B)
Multi-target-directed ligand (MTDL) strategy
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